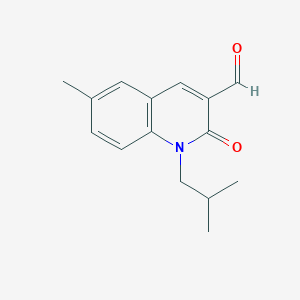

1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10(2)8-16-14-5-4-11(3)6-12(14)7-13(9-17)15(16)18/h4-7,9-10H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPQJZHXWMLMKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C(=C2)C=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The methyl and isobutyl groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products

Oxidation: 6-Methyl-1-(2-methylpropyl)-2-oxoquinoline-3-carboxylic acid.

Reduction: 6-Methyl-1-(2-methylpropyl)-2-hydroxyquinoline-3-carbaldehyde.

Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

Scientific Research Applications

1-Isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several promising applications in scientific research:

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties, particularly in:

- Antibacterial Activity : Exhibiting efficacy against various bacterial strains.

- Anticancer Research : Preliminary studies suggest significant cytotoxic effects on cancer cell lines, indicating potential as a lead compound in cancer therapy.

Biological Research

The compound's interactions at the molecular level with biological targets are under exploration:

- Mechanism of Action : Ongoing research aims to elucidate how it interacts with specific cellular pathways, potentially leading to targeted therapies for diseases like cancer.

Material Science

In addition to its biological applications, this compound is also being explored for:

- Fluorescent Materials : Its unique structural properties make it suitable for developing materials with specific optical characteristics.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various quinoline derivatives, including this compound. The results indicated that this compound exhibited IC50 values in the low micromolar range against human cancer cell lines (HCT-116 and MCF-7), suggesting its potential as a candidate for further drug development .

Case Study 2: Antibacterial Properties

Research has demonstrated that quinoline derivatives possess significant antibacterial activity. In a comparative study, this compound was found to be effective against resistant bacterial strains, highlighting its potential as a therapeutic agent in infectious diseases .

Summary Table of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antibacterial and anticancer agents | Effective against cancer cell lines |

| Biological Research | Mechanistic studies on cellular interactions | Significant biological activity observed |

| Material Science | Development of fluorescent materials | Unique optical properties identified |

Mechanism of Action

The mechanism of action of 1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The quinoline ring can also interact with DNA or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of dihydroquinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- The isobutyl group in the target compound increases steric bulk compared to methyl or hydrogen substituents at N1, which may influence binding affinity in biological targets .

- Halogen substitutions (e.g., Cl, F) enhance electronic effects, altering reactivity in synthesis and interactions with biological targets .

Biological Activity

1-Isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a quinoline derivative that has garnered interest in the scientific community for its potential biological activities. This compound features a unique structure that includes an isobutyl group, a methyl group, and an aldehyde functional group, making it a candidate for various therapeutic applications. This article focuses on the biological activity of this compound, highlighting its antimicrobial and anticancer properties, along with relevant research findings.

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes cyclization of substituted anilines under controlled conditions, leading to the formation of the desired quinoline structure. The compound's chemical formula is with a CAS number of 885954-36-9.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth. For instance, studies demonstrated that derivatives of quinoline compounds possess antibacterial properties, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL against sensitive strains like Bacillus cereus and Salmonella Typhimurium .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Quinoline derivatives have been extensively studied for their cytotoxic effects on cancer cell lines. In one study, various quinoline derivatives were tested against 60 cancer cell lines, revealing that specific structural modifications can enhance their growth inhibition capabilities. For instance, structural analogs showed IC50 values ranging from 0.071 μM to 4.4 μM against different cancer types including melanoma and cervical cancer .

Study on Antiplatelet Action

A notable investigation into the biological activity of related quinolone compounds revealed their ability to inhibit platelet aggregation through mechanisms involving cyclooxygenase inhibition and nitric oxide synthase activation. This study highlighted how structural modifications influenced the antiplatelet activity of acetoxy quinolones, suggesting similar pathways may be relevant for this compound .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly impacts the biological efficacy of quinoline derivatives. For example, electron-donating groups tend to enhance anticancer activity while electron-withdrawing groups may reduce it . This insight is crucial for designing new derivatives with improved pharmacological profiles.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial & Anticancer | Varies | Effective against multiple strains |

| 6-Methyl-1-(2-methylpropyl)-2-hydroxyquinoline | Anticancer | 0.126 | High activity against HeLa cells |

| Quinoxaline Derivatives | Anticancer | Up to 0.071 | Effective across various cancer cell lines |

Future Directions

The promising biological activities of this compound suggest potential avenues for future research. Further investigations into its mechanism of action, along with extensive in vivo studies, are essential to fully understand its therapeutic potential. Additionally, exploring structural modifications could lead to more potent derivatives with enhanced selectivity and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-isobutyl-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology :

- Acid-mediated cyclization : React 2-chloroquinoline-3-carbaldehyde derivatives with 37% HCl under reflux (16 h), followed by precipitation in water and vacuum filtration .

- Vilsmeier-Haack reaction : Use DMF and POCl₃ to synthesize 2-chloro-quinoline-3-carbaldehyde intermediates, followed by substitution with isobutyl groups under basic conditions .

- Key variables : Reaction time (16–24 h), temperature (reflux vs. 90°C), and stoichiometry (e.g., 3.5 equiv. boronic acid in cross-coupling reactions) .

Q. How can researchers purify and characterize this compound to ensure structural fidelity?

- Purification : Use vacuum filtration for crude isolation, followed by column chromatography (silica gel, ethyl acetate/petroleum ether eluent) for intermediates .

- Characterization :

- NMR : Confirm aldehyde proton at δ 9.8–10.2 ppm and quinolone carbonyl at δ 165–170 ppm.

- HPLC : Monitor purity (>95% for pharmacological studies).

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₈N₂O₂: calculated 294.14) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Antimicrobial testing : Perform broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) to determine minimum inhibitory concentrations (MICs), referencing protocols for analogous 3-quinolinecarboxylic acid derivatives .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How do substituent modifications (e.g., isobutyl vs. methyl groups) affect bioactivity and pharmacokinetics?

- Structure-activity relationship (SAR) :

- Isobutyl group : Enhances lipophilicity (logP > 2.5), improving blood-brain barrier penetration but potentially reducing aqueous solubility.

- Methyl at C6 : Stabilizes the quinoline ring against metabolic oxidation, as observed in fluorinated quinolones .

Q. What catalytic strategies optimize the introduction of aryl groups at C4/C8 positions?

- Methodology :

- Suzuki-Miyaura coupling : Use PdCl₂(PPh₃)₂/PCy₃ catalyst with arylboronic acids in dioxane/water (4:1) at 90°C for 3 h to install diverse aryl groups .

- Challenges : Steric hindrance from the isobutyl group may require higher catalyst loading (5–10 mol%) .

Q. How can researchers address solubility limitations during in vivo studies?

- Strategies :

- Prodrug synthesis : Convert the aldehyde to a hydrazone or imine derivative for enhanced solubility, with pH-sensitive release in target tissues.

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes for intravenous administration .

Q. What analytical techniques resolve contradictions in reported reaction yields?

- Case study : Discrepancies in cyclization yields (50–75%) may arise from residual water in HCl-mediated reactions. Use Karl Fischer titration to control water content and optimize precipitate formation .

- DoE approach : Apply factorial design to evaluate interactions between temperature, acid concentration, and stirring time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.